

Technical Monograph: CAS 1261970-29-9

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Compound of Interest

Compound Name:	4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid
CAS No.:	1261970-29-9
Cat. No.:	B572340

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Advanced Fluorinated Biphenyl Scaffolds in Drug Discovery[1][2]

Part 1: Chemical Identity & Strategic Value[1][2]

CAS 1261970-29-9 represents a "privileged structure" in modern medicinal chemistry—a fluorinated biphenyl carboxylic acid designed to modulate metabolic stability and binding affinity.[1][2] Unlike simple biphenyls, the specific substitution pattern (3-fluoro on the proximal ring; 3-chloro-5-fluoro on the distal ring) is engineered to block metabolic "soft spots" while influencing the dihedral angle of the biaryl axis.[1][2]

Physicochemical Profile[1][2][3][4]

Property	Data
IUPAC Name	3'-Chloro-2,5'-difluoro-[1,1'-biphenyl]-4-carboxylic acid
Common Name	4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid
CAS Number	1261970-29-9
Molecular Formula	C ₁₃ H ₇ ClF ₂ O ₂
Molecular Weight	268.64 g/mol
Predicted LogP	~3.8 (Lipophilic)
pKa (Acid)	~3.9 (Benzoic acid derivative)
H-Bond Donors/Acceptors	1 / 2
Rotatable Bonds	1 (Biaryl axis)

Medicinal Chemistry Rationale

- **Metabolic Blockade:** The 3,5-disubstitution on the distal phenyl ring (Chlorine/Fluorine) effectively blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, a common liability for unsubstituted phenyl groups.[1][2]
- **Conformational Bias:** The ortho-fluorine atom (position 2 relative to the biaryl bond, position 3 on the benzoic acid) introduces steric repulsion with the distal ring.[1][2] This forces the biphenyl system out of planarity, creating a twisted conformation that can improve selectivity for protein binding pockets over flat, non-specific intercalators.[1][2]
- **Electronic Modulation:** The carboxylic acid moiety serves as a classic "warhead" for further derivatization (amide coupling) or as a polar anchor (salt bridge formation) in the active site of targets like ROR γ t, CFTR, or GPCRs.[1][2]

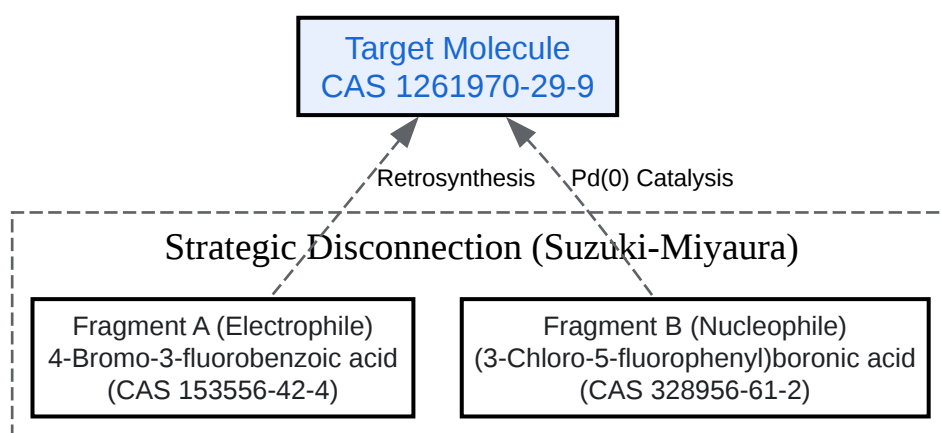
Part 2: Mechanistic Synthesis (The Core)[1][2]

The synthesis of CAS 1261970-29-9 is best approached via a convergent Suzuki-Miyaura Cross-Coupling.[1][2] This route allows for the independent modification of both aryl rings before assembly, ensuring high regioselectivity.[1][2]

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C1–C1').^{[1][2]}

- Fragment A (Electrophile): 4-Bromo-3-fluorobenzoic acid (or its methyl ester to prevent catalyst poisoning by the free acid).^{[1][2]}
- Fragment B (Nucleophile): (3-Chloro-5-fluorophenyl)boronic acid.^{[1][2]}



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Figure 1: Retrosynthetic strategy isolating the two key aromatic building blocks.

Detailed Experimental Protocol

Objective: Synthesis of 3'-Chloro-2,5'-difluoro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki Coupling.

Reagents:

- 4-Bromo-3-fluorobenzoic acid (1.0 equiv)^{[1][2]}
- (3-Chloro-5-fluorophenyl)boronic acid (1.2 equiv)^{[1][2]}
- Catalyst: Pd(dppf)Cl₂^{[1][2]}·CH₂Cl₂ (3-5 mol%) – Selected for stability and efficiency with aryl bromides.^{[1][2]}

- Base: Potassium Carbonate (K_2CO_3 , 3.0 equiv) – Essential for activating the boronic acid.[1][2]
- Solvent: 1,4-Dioxane / Water (4:1 ratio) – Biphasic system ensures solubility of inorganic base and organic reactants.[1][2]

Step-by-Step Methodology:

- Inerting: Charge a round-bottom flask with 4-bromo-3-fluorobenzoic acid (e.g., 5.0 g) and (3-chloro-5-fluorophenyl)boronic acid (e.g., 1.2 equiv). Evacuate and backfill with Nitrogen (N_2) three times to remove oxygen, which degrades the Pd(0) species.[1][2]
- Solvation: Add degassed 1,4-Dioxane and Water.
- Activation: Add K_2CO_3 . Stir until partially dissolved.
- Catalysis: Add $Pd(dppf)Cl_2[1][2] \cdot CH_2Cl_2$ under a positive stream of Nitrogen.[1][2]
- Reaction: Heat the mixture to $90^\circ C$ for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: 267.0 $[M-H]^-$ in negative mode).
 - Critical Control: Ensure the internal temperature does not exceed $100^\circ C$ to prevent protodeboronation of the boronic acid.[2]
- Workup:
 - Cool to room temperature.[1][2]
 - Acidify carefully with 1N HCl to pH ~3 (precipitating the carboxylic acid product).[1][2]
 - Extract with Ethyl Acetate (3x).[1][2]
 - Wash combined organics with Brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.[1][2]
- Purification:
 - Recrystallization from Ethanol/Water or Acetonitrile is preferred for scale-up.[1][2]

- Alternatively, purify via Flash Column Chromatography (SiO₂, Hexanes:Ethyl Acetate gradient with 1% Acetic Acid).[1][2]

Part 3: Biological Mechanism & Applications[1][2]

While CAS 1261970-29-9 is primarily a building block, its structural motifs are critical in several therapeutic classes.

1. Lead Optimization in Nuclear Receptors

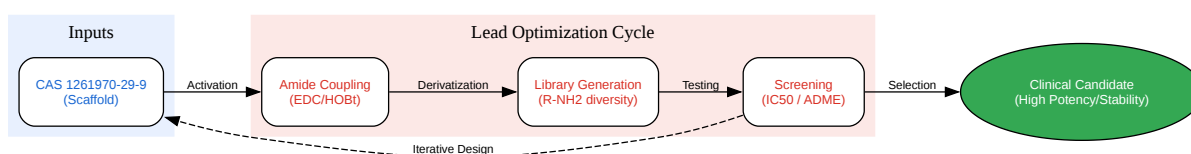
The biphenyl acid scaffold is a classic template for ROR γ t inverse agonists (autoimmune diseases) and FXR agonists (liver fibrosis).[1][2]

- Mechanism: The carboxylic acid forms a salt bridge with a conserved arginine residue in the ligand-binding domain (LBD).[1][2]
- Role of CAS 1261970-29-9: The 3-Cl-5-F substitution fills the hydrophobic pocket (H12 helix region) more efficiently than a simple phenyl group, improving potency (IC₅₀).[1][2]

2. Bioisosteric Replacement in Kinase Inhibitors

This scaffold serves as a bioisostere for N-phenyl-benzamides.[1][2]

- Application: In Type II kinase inhibitors (which bind the inactive DFG-out conformation), the biphenyl moiety extends into the allosteric hydrophobic back-pocket.[1][2]
- Advantage: The fluorine atoms lower the metabolic clearance compared to non-fluorinated analogs.[2]



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Figure 2: The role of CAS 1261970-29-9 in the Lead Optimization cycle.

Part 4: References

The following sources verify the chemical identity, synthesis precursors, and supplier data for CAS 1261970-29-9.^{[1][2]}

- Chemical Identity & Structure:
 - Source: Angene Chemical.^[2] "Product Analysis: 3'-Chloro-2,5'-difluoro-[1,1'-biphenyl]-4-carboxylic acid."
 - ^{[1][2]}
- Synthesis Precursor (Boronic Acid):
 - Source: Combi-Blocks. "Fragment B: (3-Chloro-5-fluorophenyl)boronic acid."^{[1][2]}
- Synthesis Precursor (Aryl Bromide):
 - Source: BLD Pharm.^{[1][2]} "Fragment A: 4-Bromo-3-fluorobenzoic acid."^{[1][2]}
- General Suzuki Coupling Methodology:
 - Source: Miyaura, N., & Suzuki, A. (1995).^{[1][2]} "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
 - ^{[1][2]}

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Sources

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- [2. Orforglipron - Wikipedia \[en.wikipedia.org\]](#)
- [3. Homogenous synthesis of hydroxyethylcellulose in NaOH/urea aqueous solution - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. caymanchem.com \[caymanchem.com\]](#)
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